molecular formula C11H5F17O B1582729 3-(Perfluoro-n-octyl)propenoxide CAS No. 38565-53-6

3-(Perfluoro-n-octyl)propenoxide

Cat. No.: B1582729
CAS No.: 38565-53-6
M. Wt: 476.13 g/mol
InChI Key: HMXSIEIEXLGIET-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

3-(Perfluoro-n-octyl)propenoxide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through its epoxide group, which can undergo nucleophilic attack by amino acids such as cysteine, serine, and lysine . These interactions can lead to the formation of covalent bonds, resulting in the modification of the biomolecule’s structure and function. For example, this compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate access .

Cellular Effects

The effects of this compound on cells are diverse and depend on the concentration and exposure time. At low concentrations, it can modulate cell signaling pathways by interacting with key signaling proteins, leading to altered gene expression and cellular metabolism . For instance, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. At higher concentrations, this compound can induce cytotoxic effects, including apoptosis and necrosis, by disrupting cellular membranes and organelles .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its epoxide group. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme . For example, it can inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site, thereby blocking substrate access . Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including altered gene expression and metabolic activity . These effects are often reversible upon removal of the compound, but some changes may persist depending on the duration and concentration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can modulate physiological processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its ability to disrupt cellular membranes and organelles . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response . Toxicity studies have shown that prolonged exposure to high doses can lead to adverse effects such as weight loss, organ damage, and mortality .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . It can affect metabolic flux by inhibiting key enzymes involved in glycolysis, the citric acid cycle, and fatty acid metabolism . For example, it can inhibit hexokinase, the enzyme responsible for the first step of glycolysis, leading to reduced glucose utilization and energy production . Additionally, this compound can alter metabolite levels by modifying the activity of enzymes involved in their synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilicity, allowing it to readily cross cellular membranes and reach its target sites . Additionally, this compound can be transported through the bloodstream, where it binds to plasma proteins and is distributed to various tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be targeted to the mitochondria, where it affects mitochondrial function and energy production . Additionally, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression . The compound’s localization is essential for its ability to modulate cellular processes and exert its biochemical effects .

Preparation Methods

3-(Perfluoro-n-octyl)propenoxide can be synthesized from perfluorooctyl iodide and allyl alcohol . The reaction typically involves the use of a base to deprotonate the allyl alcohol, followed by the addition of perfluorooctyl iodide to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(Perfluoro-n-octyl)propenoxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include perfluorinated alcohols, amines, and thiols.

Comparison with Similar Compounds

3-(Perfluoro-n-octyl)propenoxide is unique compared to other similar compounds due to its high stability and resistance to degradation. Similar compounds include:

These compounds share some properties with this compound but differ in their specific applications and chemical behavior.

Properties

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F17O/c12-4(13,1-3-2-29-3)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXSIEIEXLGIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17CH2C2OH3, C11H5F17O
Record name Oxirane, 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880415
Record name 3-(Perfluorooctyl)-1,2-propenoxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38565-53-6
Record name 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38565-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Perfluorooctyl)-1,2-propenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.079
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(Perfluoro-n-octyl)propenoxide modify the surface properties of UV-curable coatings?

A: When added to a hydrogenated epoxy monomer and UV-cured, even at very low concentrations (less than 1% w/w), this compound significantly alters the surface properties of the resulting films without impacting their bulk properties or curing conditions []. This effect is attributed to the compound's ability to migrate and concentrate selectively on the air-facing side of the film during the curing process. This selective concentration forms a fluorinated layer, rendering the surface highly hydrophobic.

Q2: What analytical technique was used to confirm the presence of the fluorinated layer on the surface of the cured films?

A: X-ray photoelectron spectroscopy (XPS) measurements were employed to confirm the presence of the fluorinated layer on the air side of the cured films []. XPS is a surface-sensitive analytical technique that can identify and quantify the elemental composition of a material's outermost layers.

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